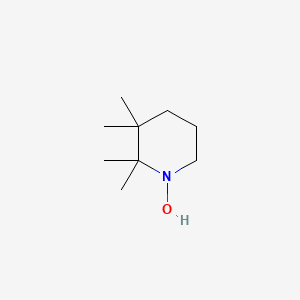![molecular formula C14H11O3P B14415796 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 86804-83-3](/img/structure/B14415796.png)
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole is an organic compound that belongs to the class of benzodioxaphospholes. This compound is characterized by the presence of a benzodioxaphosphole ring system substituted with a phenylethenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole derivative with a phenylethenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a strong base like sodium hydride or potassium tert-butoxide is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group or the benzodioxaphosphole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives. Substitution reactions can lead to a variety of substituted benzodioxaphosphole compounds .
Applications De Recherche Scientifique
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2,2-Dichloro-1-phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole: Similar in structure but with dichloro substitution on the phenylethenyl group.
1-Phenyl-1-trimethylsiloxyethylene: Contains a trimethylsiloxy group instead of the benzodioxaphosphole ring.
Uniqueness
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
86804-83-3 |
|---|---|
Formule moléculaire |
C14H11O3P |
Poids moléculaire |
258.21 g/mol |
Nom IUPAC |
2-(1-phenylethenoxy)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H11O3P/c1-11(12-7-3-2-4-8-12)15-18-16-13-9-5-6-10-14(13)17-18/h2-10H,1H2 |
Clé InChI |
JOWIRUOXEDLSBF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)OP2OC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
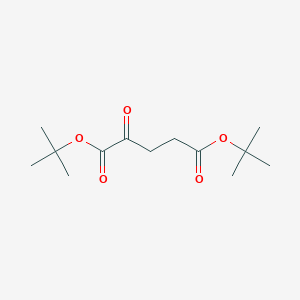

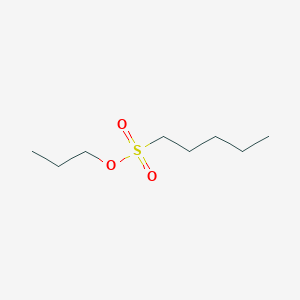



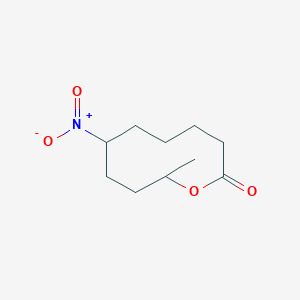
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
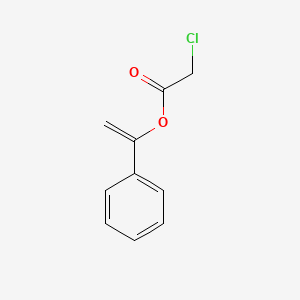
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
